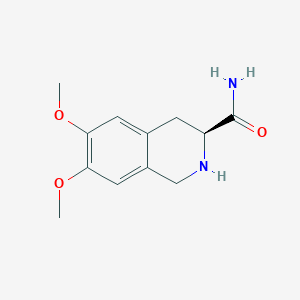

(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-4-7-3-9(12(13)15)14-6-8(7)5-11(10)17-2/h4-5,9,14H,3,6H2,1-2H3,(H2,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHVKJSKILCZER-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst to introduce methoxy groups at positions 6 and 7.

Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Synthetic Pathways for Analogous Compounds

The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) involves key reactions that may extend to its carboxamide derivative:

-

Petasis Reaction : Combines amines, boronic acids, and carbonyl compounds to form substituted tetrahydroisoquinolines .

-

Pomeranz–Fritsch–Bobbitt Cyclization : Constructs the tetrahydroisoquinoline core via acid-catalyzed cyclization of aminoacetal intermediates .

For the carboxamide, substitution of the carboxylic acid group with an amide likely occurs via:

-

Amidation of Carboxylic Acid : Reaction with ammonia or amines in the presence of coupling agents (e.g., EDCl, HOBt) .

-

Direct Functionalization : Use of isocyanates or carbodiimides for amide bond formation .

Table 1: Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Product/Application |

|---|---|---|

| Amidation | NH₃, DCC, DMAP | (S)-6,7-Dimethoxy-THIQ-3-carboxamide |

| Hydrolysis | HCl/H₂O or NaOH/EtOH | Regeneration of carboxylic acid derivative |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-substituted carboxamide derivatives |

| Ring Functionalization | Electrophilic aromatic substitution | Halogenation or nitration at C1 or C8 positions |

Biological and Chemical Interactions

-

Metabolic Stability : The carboxamide group may enhance metabolic stability compared to the carboxylic acid, as seen in similar tetrahydroisoquinoline derivatives .

-

Enzyme Interactions : Tetrahydroisoquinoline carboxamides exhibit binding affinity for neurotransmitter receptors (e.g., NMDA, σ receptors) due to structural mimicry of endogenous ligands .

Research Gaps and Limitations

-

No direct studies on "(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide" were identified in the reviewed literature.

-

Data for analogous compounds suggest the following priorities for future research:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide as an anticancer agent. A notable investigation involved the synthesis and evaluation of this compound for its antiproliferative effects against hepatocellular carcinoma (HCC). The study demonstrated that the compound exhibited protective effects on liver tissues and improved metabolic alterations induced by cancer. Histopathological analysis revealed restoration of normal liver architecture following treatment with this compound, indicating its potential as a therapeutic agent against liver cancer .

Table 1: Antiproliferative Effects of this compound

| Study Reference | Cancer Type | Key Findings |

|---|---|---|

| PMC5583658 | Hepatocellular Carcinoma | Protective action on liver; restored tissue architecture; improved metabolic profile |

Neurological Applications

The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known catechol-O-methyltransferase inhibitors suggests that it may act as a peripheral catechol-O-methyltransferase inhibitor. This mechanism could make it a candidate for reducing the metabolism of L-DOPA, a common treatment for Parkinson's disease .

Table 2: Potential Neurological Applications

| Application Area | Mechanism of Action | Implications |

|---|---|---|

| Parkinson's Disease | Peripheral catechol-O-methyltransferase inhibition | Enhances efficacy of L-DOPA therapy |

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methodologies including the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. These synthetic routes not only facilitate the production of this compound but also allow for the development of novel derivatives with potentially enhanced biological activities .

Table 3: Synthetic Methods Overview

| Synthetic Method | Description |

|---|---|

| Petasis Reaction | Involves chiral aminoacetaldehyde acetals |

| Pomeranz-Fritsch-Bobbitt Cyclization | Classical method leading to tetrahydroisoquinoline core |

Future Research Directions

Given the promising results in both anticancer and neurological applications, further research is warranted to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects on cancer cells and neuronal health.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

- Derivative Exploration : Synthesizing and testing new derivatives to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydroisoquinoline derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Carboxamide vs. Carboxylic Acid : The carboxamide derivative exhibits greater metabolic stability compared to carboxylic acid analogues, which are prone to decarboxylation under physiological conditions .

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-configured derivatives (e.g., ent-1), which show divergent bioactivity profiles (e.g., COMT inhibition vs. antiviral effects) .

- Substituent Position : 1-Substituted derivatives (e.g., 1-Me or 1-Ph) generally exhibit weaker activity than 1,1-disubstituted analogues, highlighting the importance of steric and electronic modulation .

Pharmacological Activity

- Anticancer Potential: The 3-carboxylic acid derivative reduces hepatocellular carcinoma progression by normalizing serum metabolites (e.g., fatty acids, choline) , whereas the carboxamide is primarily an intermediate for advanced antitumor agents .

- Neurological Activity : 1,1-Disubstituted derivatives mimic papaverine’s smooth muscle relaxation, suggesting PDE inhibition, while carboxamides may target neurotransmitter receptors .

- Antimicrobial Effects : Carboxylic acid derivatives (e.g., ent-1) inhibit viral polymerases and bacterial NDM-1 enzymes, likely due to chelation of metal cofactors .

Biological Activity

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (commonly referred to as M1) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and liver protection. This article reviews the synthesis, biological activity, and potential therapeutic applications of M1 based on diverse research findings.

Synthesis of this compound

M1 is synthesized through various methods that emphasize diastereoselectivity and efficiency. A notable approach involves the use of D-amino acid oxidase from Fusarium solani as a biocatalyst in the Pomeranz–Fritsch–Bobbitt cyclization coupled with the Petasis reaction. This method allows for the generation of M1 with high purity and yield .

Antiproliferative Effects

M1 has been evaluated for its antiproliferative effects in in vivo studies using diethylnitrosamine-induced hepatocarcinogenic rat models. The compound demonstrated significant protective actions on liver tissues, restoring their normal architecture and function. Histopathological examinations indicated that M1 treatment led to a reduction in tumor proliferation markers and improved overall liver health .

The mechanism through which M1 exerts its effects involves modulation of metabolic pathways disrupted by carcinogenic processes. Proton nuclear magnetic resonance (NMR) spectroscopy was utilized to analyze serum metabolic changes post-treatment. Results indicated that M1 effectively ameliorated hepatocellular carcinoma-induced metabolic alterations, suggesting its role as a metabolic modulator in cancer therapy .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of M1:

Case Studies

One pivotal study focused on the administration of M1 in a controlled environment where rats were subjected to carcinogenic agents. The results showed that M1 not only inhibited tumor growth but also promoted apoptosis in malignant cells. The study highlighted the potential of M1 as a candidate for further development into anticancer therapies due to its dual role in protecting healthy cells while targeting cancerous ones .

Q & A

Q. Methodological Insight :

- Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases for enantiomeric separation.

- For crystallization, employ diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

How can researchers verify the enantiomeric purity of this compound?

Basic

Enantiomeric purity is assessed via chiral HPLC or circular dichroism (CD). For example, a Chiralpak® AD-H column with hexane:isopropanol (80:20) eluent can resolve enantiomers. Absolute configuration is confirmed by single-crystal X-ray diffraction, though merged data refinements may introduce uncertainty in torsion angles .

Q. Advanced

- C1 substituents : Bulky groups (e.g., phenyl) reduce rotational freedom, enhancing receptor affinity.

- C3 carboxamide : Hydrogen-bonding with Asp/Glu residues in receptors improves binding (e.g., µ-opioid receptor) .

Q. Basic

- HPLC : C18 column, acetonitrile:water (60:40) with 0.1% TFA.

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Melting point (280–285°C) and assay (≥97%) are critical quality markers .

How to address low yields in large-scale synthesis?

Q. Advanced

- Optimize catalytic systems (e.g., Pd/C for hydrogenation of nitro intermediates).

- Use flow chemistry to enhance mixing and reduce side reactions .

Can computational modeling predict metabolic pathways?

Advanced

Density functional theory (DFT) predicts CYP450-mediated demethylation at C6/C7. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

What are the safety considerations for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.